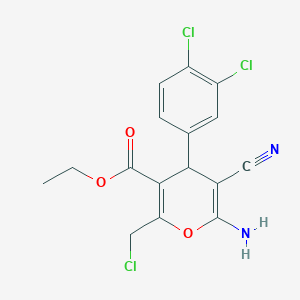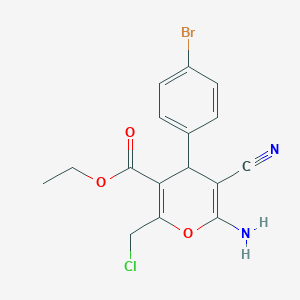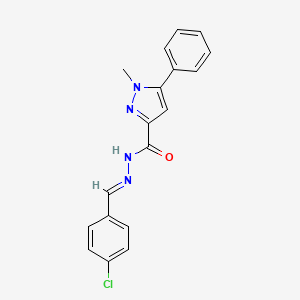
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as NITD-008, is a thiazolidinone compound that has been identified as a potential therapeutic agent for several diseases. The compound has been extensively studied for its pharmacological properties, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been investigated.
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. In addition, 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits viral replication by up to 99%. In addition, 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a role in the pathogenesis of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has several advantages for laboratory experiments. It exhibits potent antiviral activity against several viruses, making it a valuable tool for studying viral replication. In addition, 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anticancer properties, which may be useful for studying the pathogenesis of these diseases.
However, there are also limitations to using 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one in laboratory experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the high cost of synthesis may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one. One potential area of study is the development of more efficient synthesis methods to reduce the cost of production. In addition, further studies are needed to fully understand the pharmacokinetic properties of the compound and its potential for use in vivo.
Another area of research is the investigation of 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one's potential for use in combination therapy with other antiviral or anti-inflammatory agents. Finally, there is potential for the development of 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one analogs with improved pharmacological properties and efficacy.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against several viruses, including dengue virus, West Nile virus, and Zika virus. In addition, 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anticancer properties.
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-12-23-17(14-8-4-5-9-15(14)19(21)22)18(16)11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRZXOHASDXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3837917.png)
![3-acetyl-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine-2,5(1H,7H)-dione](/img/structure/B3837926.png)
![4-[2-(2,3-dimethoxyphenyl)vinyl]pyridine hydrochloride](/img/structure/B3837929.png)


![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)
